
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is an organic compound with the molecular formula C6H12O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to open the oxirane ring.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted alcohols and amines.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and resins due to its reactive oxirane ring
Wirkmechanismus
The mechanism of action of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyloxirane: Similar in structure but lacks the propanol chain.
3-(3,3-Dimethyloxiranyl)methanol: Similar but with a methanol group instead of propanol.
Juvenile Hormone III: Contains a similar oxirane ring but is a more complex molecule involved in insect development.
Uniqueness
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is unique due to its combination of an oxirane ring and a propanol chain, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
138290-92-3 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
3-(3,3-dimethyloxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2)6(9-7)4-3-5-8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
FHQMBICYXYUHCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCO)C |
Kanonische SMILES |
CC1(C(O1)CCCO)C |
Synonyme |
Oxiranepropanol, 3,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
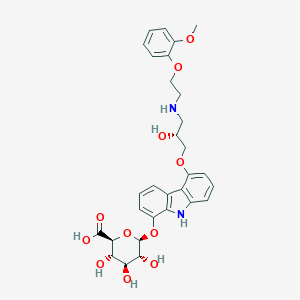


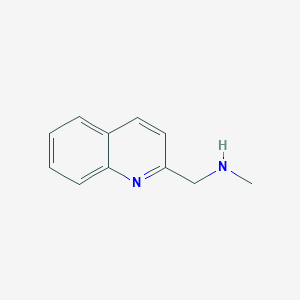
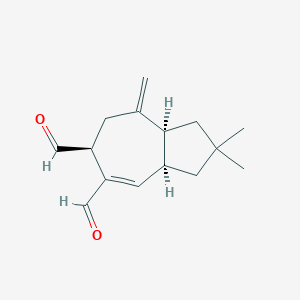
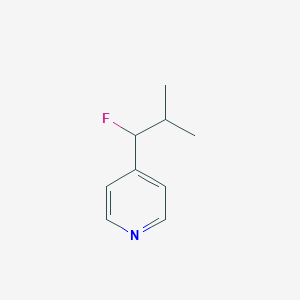
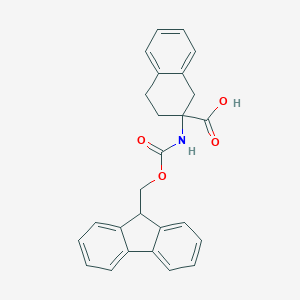
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)


